molecular formula C8H7F3N2O B11900057 3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one

3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one

Cat. No.: B11900057
M. Wt: 204.15 g/mol
InChI Key: QCESNNSBACZNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indazole compounds .

Scientific Research Applications

3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-4,5-dihydro-1H-indazol-6(7H)-one is unique due to its specific indazole ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

3-(trifluoromethyl)-1,4,5,7-tetrahydroindazol-6-one

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7-5-2-1-4(14)3-6(5)12-13-7/h1-3H2,(H,12,13)

InChI Key

QCESNNSBACZNLW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)NN=C2C(F)(F)F

Origin of Product

United States

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